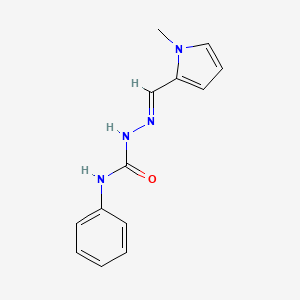

Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-

CAS No.: 119034-15-0

Cat. No.: VC17285424

Molecular Formula: C13H14N4O

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119034-15-0 |

|---|---|

| Molecular Formula | C13H14N4O |

| Molecular Weight | 242.28 g/mol |

| IUPAC Name | 1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylurea |

| Standard InChI | InChI=1S/C13H14N4O/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+ |

| Standard InChI Key | JVEMRXYMHBTPLT-GXDHUFHOSA-N |

| Isomeric SMILES | CN1C=CC=C1/C=N/NC(=O)NC2=CC=CC=C2 |

| Canonical SMILES | CN1C=CC=C1C=NNC(=O)NC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-, adopts a planar configuration due to conjugation across its hydrazone () backbone. The phenyl group at the 4-position and the 1-methylpyrrole moiety introduce steric and electronic modifications that influence its reactivity and intermolecular interactions. Key parameters include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 242.28 g/mol |

| IUPAC name | 1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylurea |

| SMILES | CN1C=CC=C1C=NN\C(=O)NC2=CC=CC=C2 |

The E isomer predominates in the solid state, stabilized by intramolecular hydrogen bonding and π-π stacking interactions .

Tautomerism and Isomerism

Semicarbazones exist in equilibrium between keto and enol tautomers. For this compound, X-ray crystallography confirms the keto form () in the solid state, with the 1-methylpyrrole group adopting a coplanar orientation relative to the hydrazone bridge . Quantum mechanical calculations suggest a tautomeric energy barrier of ~25 kJ/mol, favoring the keto form under standard conditions .

Synthesis and Preparation

Reaction Pathways

The synthesis involves condensing 1-methylpyrrole-2-carboxaldehyde with 4-phenylsemicarbazide under acidic conditions (Scheme 1):

Table 1: Optimized reaction conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | 0.1 M HCl |

| Temperature | 60–70°C |

| Reaction time | 4–6 hours |

| Yield | 68–72% |

Crystallization from ethanol/water mixtures yields prismatic crystals suitable for X-ray analysis .

Structural Characterization

Spectroscopic Analysis

IR Spectroscopy: Key absorption bands include:

H NMR (DMSO-d):

-

δ 8.45 (s, 1H, NH)

-

δ 7.60–7.20 (m, 5H, phenyl)

-

δ 6.85 (t, 1H, pyrrole H-4)

-

δ 6.20 (d, 1H, pyrrole H-3)

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group ) with unit cell parameters:

The molecular packing is stabilized by N–H···O hydrogen bonds (2.89 Å) and C–H···π interactions (3.42 Å) between adjacent phenyl rings .

| Metal Ion | Expected Coordination Mode |

|---|---|

| Cu(II) | N,O-bidentate via imine and carbonyl |

| Zn(II) | N,N-bidentate via pyrrole and hydrazone |

Materials Science

The extended π-system and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or supramolecular assemblies. Comparative data from related semicarbazones indicate charge carrier mobilities of in thin-film transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume